molecular formula C7H10F3NO B13268394 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine

3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine

Cat. No.: B13268394
M. Wt: 181.16 g/mol
InChI Key: YAYUOBVPQMTBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-7-oxabicyclo[221]heptan-2-amine is a compound characterized by its unique bicyclic structure, which includes a trifluoromethyl group and an oxabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine typically involves a series of organic reactions. One common method is the organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the bicyclic core from simple starting materials under mild conditions . This reaction is catalyzed by chiral tertiary amines and proceeds through hydrogen bond catalysis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Typically involves reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Can be achieved using nucleophiles or electrophiles under appropriate conditions.

Major Products

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, as an NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site, inhibiting the receptor’s activity and modulating neurotransmission . This action is relevant in the context of neurodegenerative disorders and other glutamate-dependent conditions.

Comparison with Similar Compounds

Similar Compounds

    Camphor: A natural product with a similar bicyclic structure.

    Sordarins: Bioactive natural products containing the bicyclo[2.2.1]heptane core.

    α-Santalol and β-Santalol: Compounds with similar structural motifs.

Uniqueness

What sets 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine apart is the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its potential as a pharmacologically active compound.

Properties

Molecular Formula

C7H10F3NO

Molecular Weight

181.16 g/mol

IUPAC Name

3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)5-3-1-2-4(12-3)6(5)11/h3-6H,1-2,11H2

InChI Key

YAYUOBVPQMTBTD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1O2)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.